molecular formula C12H16O B2945578 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane CAS No. 1779929-47-3

2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane

Cat. No.: B2945578
CAS No.: 1779929-47-3
M. Wt: 176.259
InChI Key: QINZHHFYCCFNLQ-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane is a 2,2-disubstituted epoxide characterized by a methyl group and a 2-(4-methylphenyl)ethyl substituent on the oxirane ring. This structure imparts unique steric and electronic properties, influencing its reactivity and physical characteristics.

Properties

IUPAC Name

2-methyl-2-[2-(4-methylphenyl)ethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-3-5-11(6-4-10)7-8-12(2)9-13-12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINZHHFYCCFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-(4-methylphenyl)ethyl alcohol with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: The major products are diols.

    Reduction: The primary product is an alcohol.

    Substitution: The products vary depending on the nucleophile used but generally include alcohols and ethers.

Scientific Research Applications

2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Alkyl Chain Length and Aromatic Substitution
  • Synthesis: Synthesized via asymmetric Corey-Chaykovsky epoxidation, achieving enantioselectivity (2S configuration).
  • 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane :

    • Substituent: 4-Chlorophenyl (electron-withdrawing) and bulky tert-butyl group.
    • Reactivity: The tert-butyl group enhances steric hindrance, slowing ring-opening reactions. The electron-withdrawing Cl group may stabilize the epoxide via inductive effects.
    • Application: Intermediate in pesticide manufacturing (e.g., tebuconazole) due to stability under industrial conditions.
  • 2-[(4-Methoxyphenyl)methyl]oxirane (MPMO) : Substituent: Methoxy group (electron-donating) on phenyl and methylene linkage.
Steric and Electronic Comparisons
Compound Substituents Molecular Weight Key Reactivity Features
Target Compound 2-(4-Methylphenyl)ethyl, methyl Not provided Moderate steric hindrance; balanced electronic effects
2-Methyl-2-(4-methylphenyl)oxirane (4h) 4-Methylphenyl, methyl ~164 g/mol Lower steric hindrance; faster ring-opening
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 4-Chlorophenyl, tert-butyl 238.75 g/mol High steric hindrance; stabilized by Cl
MPMO 4-Methoxyphenyl, methyl 164.20 g/mol Electron-rich aromatic ring; faster reactions

Physical Properties and Structural Analysis

  • Crystal Structure: While the target compound’s crystallographic data is absent, and provide insights for analogous epoxides (e.g., monoclinic space group Pc, a = 21.261 Å). The 2-(4-methylphenyl)ethyl group in the target compound may introduce conformational flexibility, contrasting with rigid structures like 2-(phenoxymethyl)oxirane .
  • Thermal Stability : reports a melting point of 438 K for a related epoxide (C24H22O5), suggesting that aromatic substituents enhance thermal stability. The target compound’s stability is likely comparable.

Biological Activity

2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane, commonly known as an epoxide, is a three-membered cyclic ether with significant biological activity due to its reactive oxirane ring. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, owing to its ability to interact with biological macromolecules.

Chemical Structure and Properties

The molecular formula of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane is C12H16O, featuring a methyl group at the second carbon of the oxirane ring and a 4-methylphenyl group attached to the ethyl chain. The structure enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane is primarily attributed to the reactivity of the oxirane ring. This strained structure can undergo nucleophilic attack, leading to covalent modifications of proteins and enzymes. Such interactions can alter biological pathways, influencing pharmacological outcomes.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially serving as a substrate or inhibitor. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, which may lead to significant biological effects.

Toxicological Assessments

Studies have highlighted potential toxicological impacts associated with the compound. The ability of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane to modify proteins raises concerns regarding its safety profile. For instance, its reactivity may result in adverse effects on cellular functions, necessitating thorough evaluations in pharmacological contexts.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct properties of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane:

Compound NameStructural FeaturesUnique Properties
2-Methyl-2-phenyl-oxiraneLacks a methyl group on the aromatic ringDifferent reactivity profile due to less steric hindrance
2-Methyl-2-[2-(3-methylphenyl)ethyl]oxiraneSimilar structure but with a different methyl positionVariations in steric effects and reactivity
2-(4-Methylphenyl)oxiraneSimilar structure but without additional methyl groupAffects chemical behavior and applications

This table illustrates how the unique structural attributes of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane influence its reactivity and applications compared to other compounds.

Pharmacological Research

Recent studies have investigated the pharmacological potential of 2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane as a drug candidate. For example, its ability to inhibit specific enzyme pathways has been explored in cancer research, where epoxide compounds often exhibit anticancer properties by targeting cellular signaling pathways.

Industrial Applications

In industrial settings, this compound serves as an intermediate for synthesizing polymers and other chemical products. Its unique reactivity allows for the production of specialized materials with desired properties.

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